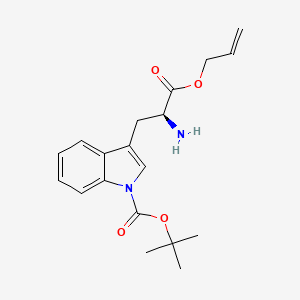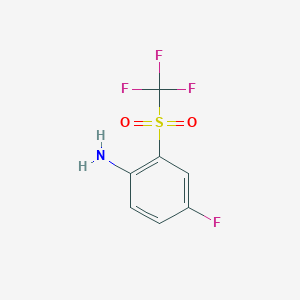
4-Fluoro-2-(trifluoromethylsulphonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-(trifluoromethylsulphonyl)aniline is an aniline derivative characterized by the presence of both fluorine and trifluoromethylsulfonyl groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The molecular formula of this compound is C7H5F4NO2S, and it has a molecular weight of 243.17 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-aminophenol with a trifluoromethylsulfonylating agent in the presence of a base such as potassium tert-butoxide in anhydrous DMF (dimethylformamide) . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 4-Fluoro-2-(trifluoromethylsulphonyl)aniline may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and real-time monitoring of reactions can enhance the scalability and safety of the production process .
化学反応の分析
Types of Reactions
4-Fluoro-2-(trifluoromethylsulphonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can modify the trifluoromethylsulfonyl group.
Substitution: The fluorine atom and the trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups into the aniline framework .
科学的研究の応用
4-Fluoro-2-(trifluoromethylsulphonyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 4-Fluoro-2-(trifluoromethylsulphonyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethylsulfonyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .
類似化合物との比較
Similar Compounds
4-(Trifluoromethylsulfonyl)aniline: Similar in structure but lacks the fluorine atom at the 2-position.
4-Fluoro-2-(methylsulfonyl)aniline: Similar but has a methylsulfonyl group instead of a trifluoromethylsulfonyl group.
Uniqueness
4-Fluoro-2-(trifluoromethylsulphonyl)aniline is unique due to the simultaneous presence of both fluorine and trifluoromethylsulfonyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
特性
分子式 |
C7H5F4NO2S |
|---|---|
分子量 |
243.18 g/mol |
IUPAC名 |
4-fluoro-2-(trifluoromethylsulfonyl)aniline |
InChI |
InChI=1S/C7H5F4NO2S/c8-4-1-2-5(12)6(3-4)15(13,14)7(9,10)11/h1-3H,12H2 |
InChIキー |
BSJZYMLIXOGEKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




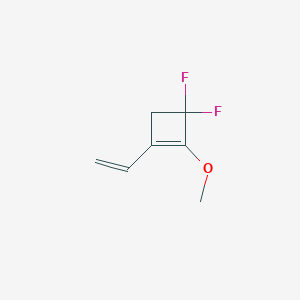
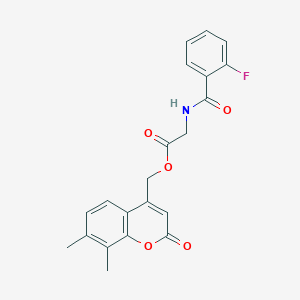
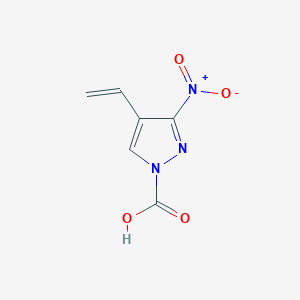
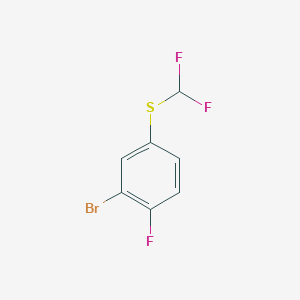

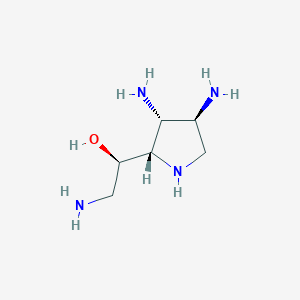
![[4-(5-Formyl-2-thienyl)phenyl]acetonitrile](/img/structure/B15203923.png)
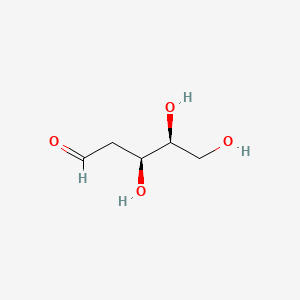

![Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B15203951.png)
